N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide
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Overview
Description
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide is an organic compound with a complex structure that includes a piperazine ring, a benzamide group, and various substituents
Preparation Methods
The synthesis of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide bond formation reaction, often using reagents like carbodiimides.
Substitution Reactions: Chlorination and methylation reactions are employed to introduce the chloro and methyl groups at specific positions on the aromatic rings.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions due to its interaction with dopamine receptors.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways in biological systems.
Pharmacology: The compound’s effects on various biological targets are investigated to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide can be compared with other similar compounds, such as:
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: This compound also targets dopamine receptors but has different substituents, leading to variations in its pharmacological profile.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine ring but have different core structures and biological activities.
Indole Derivatives: These compounds have a different core structure but may exhibit similar biological activities due to their interaction with similar molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and its resulting pharmacological properties.
Properties
Molecular Formula |
C26H26ClN3O3 |
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Molecular Weight |
464 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-18-6-3-4-9-22(18)26(32)30-14-12-29(13-15-30)24-11-10-20(17-23(24)27)28-25(31)19-7-5-8-21(16-19)33-2/h3-11,16-17H,12-15H2,1-2H3,(H,28,31) |
InChI Key |
ZBWHADRYOJFLCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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